3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with fluorophenyl and nitrophenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-fluorobenzaldehyde to form the intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with 4-nitrobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, amino derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors involved in cell proliferation and survival, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- 5-(2-fluorophenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide hydrate
Uniqueness
Compared to similar compounds, 3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one stands out due to its unique combination of fluorophenyl and nitrophenylethenyl groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C23H15FN4O3 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[(E)-(2-fluorophenyl)methylideneamino]-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H15FN4O3/c24-20-7-3-1-5-17(20)15-25-27-22(26-21-8-4-2-6-19(21)23(27)29)14-11-16-9-12-18(13-10-16)28(30)31/h1-15H/b14-11+,25-15+ |
InChI Key |
JYIOYUIOTDDZHW-AENMBQTOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
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